molecular formula C9H13ClN2 B122271 2-Methylindolin-1-amine hydrochloride CAS No. 102789-79-7

2-Methylindolin-1-amine hydrochloride

Cat. No. B122271
M. Wt: 184.66 g/mol
InChI Key: RITRKULRSHGFQQ-UHFFFAOYSA-N
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Description

2-Methylindolin-1-amine hydrochloride is a chemical compound with the molecular formula C9H13ClN2 and a molecular weight of 184.67 . It is a solid substance under normal conditions . This compound is used as a synthetic intermediate of Indapamide, an antihypertensive agent and a diuretic .


Molecular Structure Analysis

The linear formula of 2-Methylindolin-1-amine hydrochloride is C9H13ClN2 . The InChI string representation of its structure is InChI=1S/C9H12N2.ClH/c1-7-6-8-4-2-3-5-9 (8)11 (7)10;/h2-5,7H,6,10H2,1H3;1H . The Canonical SMILES representation is CC1CC2=CC=CC=C2N1N.Cl .


Physical And Chemical Properties Analysis

2-Methylindolin-1-amine hydrochloride is a solid substance under normal conditions . It has a molecular weight of 184.67 . The compound’s storage temperature is in an inert atmosphere, 2-8°C .

Scientific Research Applications

General Information

2-Methylindolin-1-amine hydrochloride is a chemical compound with the molecular formula C9H13ClN2 . It’s a solid substance that is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 184.67 .

Potential Applications

While specific applications for 2-Methylindolin-1-amine hydrochloride are not readily available, it’s worth noting that amines, in general, have a broad range of applications across various scientific fields .

Organic Chemistry

In organic chemistry, amines serve as valuable building blocks in organic synthesis . Their diverse reactivity enables the construction of complex molecules, including pharmaceuticals, agrochemicals, and natural products .

Medicinal Chemistry

Amines find extensive application in medicinal chemistry, where they serve as essential components of drugs and bioactive molecules . The development of novel amine-based therapeutics, including receptor ligands, enzyme inhibitors, and anticancer agents, continues to be a prominent area of research .

Materials Science

In materials science, amines contribute to the design and fabrication of polymers, catalysts, sensors, and functional materials . Their unique electronic, optical, and mechanical properties make them suitable for applications in organic electronics, photovoltaics, and biomaterials .

Catalysis and Biomolecules

Amines are increasingly recognized for their potential in carbon capture, energy storage, and the synthesis of green chemicals . They also play crucial roles in the structure and function of biomolecules .

Application in the Production of Indapamide

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

2-Methylindolin-1-amine hydrochloride is used as a synthetic intermediate in the production of Indapamide . Indapamide is a thiazide-like diuretic used in the treatment of hypertension and edema .

Methods of Application or Experimental Procedures

While the exact procedures for using 2-Methylindolin-1-amine hydrochloride in the synthesis of Indapamide are proprietary and not readily available, the general process likely involves a series of chemical reactions under controlled conditions. These reactions could include condensation, reduction, or substitution reactions, among others.

Results or Outcomes

The outcome of this application is the production of Indapamide, a medication used to treat high blood pressure and fluid retention caused by various conditions, including heart disease .

Potential Application in Drug Discovery

Specific Scientific Field

Medicinal Chemistry

Summary of the Application

Given its structure, 2-Methylindolin-1-amine hydrochloride could potentially be used in the discovery and development of new drugs . Its amine group could interact with various biological targets, potentially leading to therapeutic effects.

Methods of Application or Experimental Procedures

In drug discovery, compounds like 2-Methylindolin-1-amine hydrochloride would typically be tested in a variety of assays to determine their biological activity. This could include in vitro assays using isolated proteins or cells, as well as in vivo studies in animal models.

Results or Outcomes

The outcomes of such studies would depend on the specific biological targets and disease models used. If 2-Methylindolin-1-amine hydrochloride shows promising activity, it could potentially be further developed into a therapeutic drug.

Application in the Synthesis of Other Indoline Derivatives

Specific Scientific Field

Organic Chemistry

Summary of the Application

2-Methylindolin-1-amine hydrochloride could potentially be used as a starting material in the synthesis of other indoline derivatives . Indoline derivatives are a class of compounds that have been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects .

Methods of Application or Experimental Procedures

The exact procedures would depend on the specific indoline derivative being synthesized. However, it would likely involve a series of chemical reactions, such as condensation, reduction, or substitution reactions, under controlled conditions .

Results or Outcomes

The outcome of this application would be the production of various indoline derivatives, which could then be tested for their biological activities .

Potential Application in the Development of Fluorescent Probes

Specific Scientific Field

Biochemistry

Summary of the Application

Given its structure, 2-Methylindolin-1-amine hydrochloride could potentially be used in the development of fluorescent probes . Fluorescent probes are tools that can be used to visualize and track the dynamic processes of biological molecules in real-time .

Methods of Application or Experimental Procedures

In the development of fluorescent probes, 2-Methylindolin-1-amine hydrochloride would likely be incorporated into a larger molecule that has the ability to fluoresce under certain conditions . The probe could then be introduced into a biological system, such as a cell or tissue, and its fluorescence monitored to track the movement or activity of the target molecule .

Results or Outcomes

The outcomes of such studies would depend on the specific biological targets and systems used. If successful, the fluorescent probe could provide valuable insights into the dynamics of biological processes .

Safety And Hazards

The safety information for 2-Methylindolin-1-amine hydrochloride indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include measures to prevent exposure and actions to take in case of exposure .

properties

IUPAC Name

2-methyl-2,3-dihydroindol-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.ClH/c1-7-6-8-4-2-3-5-9(8)11(7)10;/h2-5,7H,6,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITRKULRSHGFQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90372182
Record name 1-Amino-2-methylindoline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylindolin-1-amine hydrochloride

CAS RN

31529-47-2, 102789-79-7
Record name 1H-Indol-1-amine, 2,3-dihydro-2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31529-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylindolin-1-amine hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Amino-2-methylindoline hydrochloride
Source EPA DSSTox
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Record name 1-Amino-2-methylindoline hydrochloride
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Record name 2-METHYLINDOLIN-1-AMINE HYDROCHLORIDE
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Synthesis routes and methods I

Procedure details

140 g of 2-methylindoline was dissolved in 750 ml of acetonitrile. 110 ml of concentrated hydrochloric acid was added and the solution was cooled. A solution of 75 g of sodium nitrite in 300 ml of water was added dropwise. The pH of the solution was adjusted to about 7 with ammonium acetate followed by portionwise addition of 160 g of zinc dust and 385 g of ammonium acetate. Next, 100 ml of water was added and the mixture was stirred for about 2 hours at 45° C. The solids were filtered off and washed with toluene (3×250 ml). The tolune washes were then used to extract the filtrate. The toluen washes were then combined, acidified with 120 ml of concentrated hydrochloric acid and 120 g of ice was added to obtain the crystals of the title compound. The crystals were separated by filtration, washed with toluene and dried. The dried material was checked by TLC and was of good quality.
Quantity
140 g
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reactant
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750 mL
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110 mL
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75 g
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300 mL
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385 g
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160 g
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100 mL
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solvent
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Synthesis routes and methods II

Procedure details

135.9 g of 2-methylindoline was dissolved in 750 ml of methanol and 100 ml of concentrated hydrochloric acid was added. The solution was cooled to 15° C. and a 33% solution of sodium nitrite in water was added slowly until the presence of excess nitrite was observed. This reaction mixture was stirred for 30 minutes followed by the addition of 100 g of ammonium acetate. The reaction mixture was cooled to 25°-30° C. and 160 g of zinc dust was added over a period of 20 minutes. Then 670 g of ammonium acetate was added in small portions over a period of 40 minutes. The mixture was stirred for about 60 minutes and then extracted four times with a total of 1 liter of toluene. To the combined toluene extract was added 100 ml of concentrated hydrochloric acid and 80 g of ice. The mixture was cooled and filtered to obtain a solid product. The solid product was washed with toluene and then with acetone and dried. The dried product melted at 272°-4° C. and showed one spot at Rf 0.58 on the Analtech Silica Gel plate, mobile phase hexane/ethylacetate/acetic acid - 7/3/1.
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160 g
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135.9 g
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750 mL
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100 mL
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100 g
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670 g
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